molecular formula C4H4N4 B8507638 Triazolyl-acetonitrile

Triazolyl-acetonitrile

Cat. No.: B8507638
M. Wt: 108.10 g/mol
InChI Key: LLYYGGJNUONTEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triazolyl-acetonitrile represents a valuable chemical scaffold in advanced materials science and sensor development. This compound features a 1,2,3-triazole heterocycle linked to an acetonitrile functional group, a structure that serves as a key precursor in the synthesis of nitrogen-rich energetic materials. Research indicates that derivatives of this core structure can be designed for high performance while maintaining stability and insensitivity, making them targets for investigation in propellants and explosives. A prominent application area is in the creation of sophisticated molecular logic gates and chemosensors. The triazole ring can be synthetically tuned to act as a molecular switch. When functionalized with specific groups like phenol, the resulting molecular probe can exhibit selective colorimetric and fluorometric responses to anions such as fluoride (F⁻). The fluorescence can subsequently be quenched ("TURNED OFF") by the addition of metal cations like Cu²⁺ or Zn²⁺. This OFF-ON-OFF switching capability is fundamental for constructing molecular-scale logic gates (e.g., INHIBIT/IMP/OR gates), which are the building blocks for future molecular computing and diagnostic devices. The synthetic utility of the this compound motif is often accessed via reliable "click chemistry" routes, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provides efficient and green synthesis pathways. Researchers utilize high-purity acetonitrile as a solvent for characterizing these compounds via UV-Vis absorption, fluorescence spectroscopy, and NMR due to its excellent solvating properties. This product is intended for research applications in the development of novel energetic compounds and functional molecular sensors. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use. Not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2H-triazol-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4/c5-2-1-4-3-6-8-7-4/h3H,1H2,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYYGGJNUONTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Triazolyl Acetonitrile Derivatives

Classical and Conventional Synthesis Routes

Traditional methods for synthesizing the triazole core of these molecules often rely on well-established chemical transformations, including cycloaddition reactions, the use of nitrile precursors, and the modification of existing triazole systems.

Cycloaddition Reactions, including [3+2] Cycloadditions

The [3+2] cycloaddition, or Huisgen 1,3-dipolar cycloaddition, is a cornerstone in the synthesis of five-membered heterocycles like triazoles. This reaction class is particularly effective for constructing the triazole ring system from which triazolyl-acetonitrile derivatives are built. A prominent method involves the reaction between an azide (B81097) and a component providing a two-carbon unit, such as an alkyne or a nitrile.

A significant advancement is the direct use of monosubstituted acetonitriles in what is known as the azide–acetonitrile (B52724) “click” reaction. rsc.orgrsc.orgnih.gov This approach allows for the regioselective synthesis of 5-amino-1,2,3-triazoles. rsc.org In a novel method catalyzed by cesium carbonate (Cs₂CO₃), aryl azides and aryl acetonitriles react to produce fully decorated 5-amino-1,2,3-triazoles in excellent yields. rsc.orgrsc.org The reaction is believed to proceed through the formation of a keteniminate intermediate from the acetonitrile, which then undergoes a [3+2] cycloaddition with the aryl azide. rsc.orgresearchgate.net This method is atom-economic and operationally simple. rsc.org

Similarly, the [3+2] cycloaddition of nitrile imines, generated in situ from hydrazonyl chlorides, with trifluoroacetonitrile (B1584977) (CF₃CN) provides a general route to 5-trifluoromethyl-1,2,4-triazoles. mdpi.comnih.govmdpi.com This reaction tolerates a variety of functional groups and proceeds with exclusive regioselectivity under mild conditions. mdpi.com The nitrile imine acts as a C-N-N synthon, reacting with the nitrile group of CF₃CN to form the triazole ring. mdpi.com

The versatility of cycloaddition is further demonstrated in the synthesis of complex molecules. For instance, 1,2,3-triazole-containing 2,1,3-benzothiadiazole (B189464) derivatives have been efficiently prepared through a 1,3-dipolar azide–nitrile cycloaddition, followed by a Buchwald–Hartwig cross-coupling reaction. mdpi.com

Table 1: Examples of [3+2] Cycloaddition Reactions in Triazole Synthesis
Reactant 1Reactant 2Catalyst/BaseSolventKey FeatureProduct TypeReference
Aryl AzidesAryl AcetonitrilesCs₂CO₃DMSOAtom-economic, high regioselectivity5-Amino-1,2,3-triazoles rsc.orgrsc.org
Nitrile Imines (from Hydrazonyl Chlorides)Trifluoroacetonitrile (CF₃CN)Base (e.g., Et₃N)DichloromethaneAccess to fluorinated triazoles5-Trifluoromethyl-1,2,4-triazoles nih.govmdpi.com
Azidomethyl-8-quinolinolMonosubstituted AcetonitrilesSodium ethanolateEthanolOne-step protocol for hybrid molecules1,2,3-Triazole-8-quinolinol hybrids mdpi.com
(Azidomethyl)benzeneMalononitrileK₂CO₃DMFSynthesis of cyano-functionalized triazoles4-Amino-1-phenyl-1H-1,2,3-triazole-5-carbonitrile mdpi.com

Reactions Involving Nitrile Functional Groups as Precursors

The nitrile group is a versatile precursor for constructing the triazole ring, not just as a dipolarophile in cycloadditions but also through other cyclization pathways. Various synthetic routes utilize compounds bearing a cyano group to build the heterocyclic system.

One method involves the reaction of tert-butyl 2-[2-(4-chlorophenyl)-1-ethoxyethylidene]hydrazinecarboxylate with cyanoacethydrazide, which yields a 1,2,4-triazol-ylcarbamate derivative. tubitak.gov.tr Subsequent hydrolysis of this intermediate leads to the formation of [4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-yl]acetonitrile. tubitak.gov.tr This multi-step sequence demonstrates how the acetonitrile moiety can be carried through the synthesis and attached to the final triazole ring. tubitak.gov.tr

Another approach involves the reaction of 2-diazoacetonitriles with other nitriles and aryldiazonium salts in a three-component reaction to furnish 1-aryl-5-cyano-1,2,4-triazoles. organic-chemistry.org This method relies on the in situ formation of a nitrile ylide, which undergoes a dipolar annulation with the aryldiazonium salt. organic-chemistry.org

Furthermore, the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be achieved from nitriles and hydrazonoyl chlorides under basic conditions. researchgate.net This one-flask strategy is applicable to both aliphatic and aromatic nitriles, providing the desired triazoles in moderate to excellent yields. researchgate.net In some cases, a rhodium(II)-catalyzed reaction can convert stable 1-sulfonyl triazoles into imidazoles by reacting with nitriles, showcasing the reactivity of nitriles with pre-formed heterocyclic rings in transannulation reactions. nih.gov

Functionalization and Derivatization of Pre-existing Triazole Systems

Another key strategy involves the chemical modification of a pre-formed triazole ring that already contains an acetonitrile or a related precursor group. This allows for the introduction of diverse substituents and the creation of a library of derivatives from a common intermediate.

For example, after synthesizing [4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-yl]acetonitrile, the amino group on the triazole ring can be further functionalized. tubitak.gov.tr Reaction with aldehydes, such as 2,6-dichlorobenzaldehyde, leads to the formation of the corresponding Schiff base, demonstrating a straightforward method for derivatization. tubitak.gov.tr

A more advanced functionalization involves palladium-catalyzed cross-coupling reactions. mdpi.com In one study, a 5-amino-1,2,3-triazolyl 2,1,3-benzothiadiazole, formed via an azide-nitrile cycloaddition, was subjected to a Buchwald–Hartwig cross-coupling. mdpi.com This subsequent reaction allowed for the introduction of aryl groups onto the amino substituent, creating N-aryl and N,N-diaryl substituted derivatives. mdpi.com

The modification is not limited to substituents on the triazole ring. The nitrile group itself can be transformed. For instance, the nitrile group of ethyl [3-(cyanomethyl)-5-alkyl-4H-1,2,4-triazol-4-yl]carbamates was reacted with thiosemicarbazide (B42300) to afford the corresponding 5-amino-1,3,4-thiadiazol-2-yl)methyl]triazole derivative, effectively converting the acetonitrile group into a new heterocyclic system. tubitak.gov.tr

Sustainable and Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. For this compound and related derivatives, green chemistry approaches such as microwave-assisted and ultrasound-assisted synthesis have proven to be highly effective alternatives to conventional heating methods.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. ajol.infoias.ac.in The synthesis of various triazole derivatives has been successfully adapted to microwave-assisted conditions.

In the synthesis of 1,2,4-triazoles, the reaction of hydrazines with formamide (B127407) can be conducted smoothly under microwave irradiation without a catalyst, showing excellent functional-group tolerance. organic-chemistry.org Another example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where microwave heating can furnish 1,2,3-triazoles linked to other moieties, such as coumarin (B35378), in just 2-5 minutes with high yields. nih.gov

A direct comparison between conventional and microwave methods for synthesizing new 1,2,3-triazole derivatives via a Cu(I) catalyzed 1,3-dipolar cycloaddition highlighted the superiority of the microwave approach. ias.ac.in Using CuI as the catalyst, the microwave-assisted reaction produced higher yields in significantly shorter times. ias.ac.in For example, the synthesis of certain 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanone oximes was completed in 5 minutes under microwave irradiation, a substantial improvement over conventional heating. ias.ac.in Similarly, the final cycloaddition step to link two triazole moieties was achieved in 12 minutes under microwave conditions. ias.ac.in

The choice of solvent is crucial for efficient microwave heating. broadinstitute.org A survey of solvents for a ruthenium-catalyzed triazole synthesis found that solvents like dioxane and toluene (B28343) were effective, while others like acetone (B3395972) failed to produce the desired product under microwave irradiation. broadinstitute.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Triazole Derivatives
Reaction TypeConventional Method (Time)Microwave Method (Time)Yield ComparisonReference
Synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives10–36 h39–80 minModerate (Conventional) vs. 75-89% (Microwave) mdpi.com
Synthesis of 4-Amino-5-(methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives12 h (stirring)5 minMicrowave yields were better ajol.info
Cu(I) catalyzed 1,3-dipolar cycloadditionNot specified12 minHigher yields with microwave ias.ac.in
Synthesis of 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanone oximeNot specified5 minEfficient and rapid ias.ac.in

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. The physical phenomenon of acoustic cavitation can accelerate reactions, improve yields, and allow for milder reaction conditions. mdpi.com

The synthesis of N-substituted 1,2,4-triazole-3-acetamide derivatives was successfully achieved by coupling a triazole thiol with various 2-bromoacetamides under ultrasound irradiation. mdpi.com This method was significantly more efficient than the conventional approach, with reaction times dropping from 10-36 hours to just 39-80 minutes and yields increasing from moderate to a range of 75-89%. mdpi.com

Ultrasound has also been used for multicomponent reactions to build complex heterocyclic systems. A pseudo four-component reaction between two equivalents of 3-amino-1,2,4-triazole, an aromatic aldehyde, and pyruvic acid was carried out under ultrasonication at room temperature to yield tetrahydro rsc.orgmdpi.comkau.edu.satriazolo[1,5-a]pyrimidines. beilstein-journals.org

In a catalyst-free approach, the ultrasound-assisted treatment of various azides with nitroolefins or β-enaminones in water as a green solvent efficiently produced substituted 1,2,3-triazoles in 30 minutes with yields ranging from 72% to 92%. rsc.org These examples underscore the potential of ultrasound to facilitate the synthesis of triazole derivatives, including those related to this compound, in an efficient and environmentally conscious manner. mdpi.comrsc.org

Transition Metal-Catalyzed Green Synthesis (e.g., Copper-Catalyzed)

The principles of green chemistry have become a cornerstone in the synthesis of 1,2,3-triazole frameworks, with a significant emphasis on the use of transition metal catalysts that are both efficient and environmentally benign. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most prominent of these methods, valued for its high yields, regioselectivity, and mild reaction conditions. nih.gov

Green approaches in this field focus on minimizing hazardous waste and energy consumption. nih.gov A key strategy is the replacement of traditional organic solvents with greener alternatives. Water, for instance, has been successfully used as a solvent for the copper-catalyzed reaction between organic azides and acetylene (B1199291) gas, using a catalytic system of copper(I) iodide (CuI) and triethylamine (B128534) (Et3N). researchgate.net This method allows for the synthesis of various 1-substituted 1,2,3-triazoles in yields ranging from 29% to 96%. researchgate.net Similarly, glycerol (B35011) has been identified as an effective green solvent for one-pot, three-component syntheses catalyzed by CuI, producing 1,4-disubstituted 1,2,3-triazoles. consensus.app

The development of novel and recyclable catalytic systems is another critical aspect of green synthesis. Heterogeneous catalysts are particularly sought after because they can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net Examples include:

Copper(II)-Cellulose Acetate (B1210297) [Cu(II)-CA]: A sustainable heterogeneous catalyst prepared by complexing copper(II) ions with a cellulose (B213188) acetate backbone. It has been effectively used in CuAAC reactions. researchgate.net

Magnetic Nanoparticles: An innovative nanocatalyst composed of iron oxide magnetic nanoparticles functionalized with a copper(I) complex (Fe₃O₄@AG/AP-Cu(I)) has been shown to be highly efficient for triazole synthesis in water at room temperature. nih.gov The magnetic nature of the catalyst allows for simple separation using an external magnet. nih.gov

Deep Eutectic Solvents (DES): A novel system combining a copper(II) salt, choline (B1196258) chloride, and gallic acid acts as both the catalyst and the solvent. This Cu(II)-ADES system is stable, recyclable, and facilitates the synthesis of 1,4-disubstituted 1,2,3-triazoles in high yields without the need for a base. consensus.app

Research Findings in Green Synthesis of Triazoles
Catalytic SystemSolventKey FeaturesYield RangeReference
CuI / Et₃NWaterReaction with acetylene gas; mild conditions.29-96% researchgate.net
Cu(II)-Cellulose AcetateNot specifiedHeterogeneous, sustainable, and recyclable catalyst.Good to excellent researchgate.net
Fe₃O₄@AG/AP-Cu(I)WaterMagnetic nanocatalyst, easily separable and reusable.Up to 95% nih.gov
Cu(II)-ADESDeep Eutectic SolventActs as both catalyst and solvent; base-free conditions.Up to 98% consensus.app
CuI / DiethylamineGlycerolOne-pot, three-component reaction at room temperature.Good to excellent consensus.app

Multicomponent Reactions (MCRs) in this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, represent a highly efficient strategy for constructing complex molecules. rsc.org These reactions are prized for their high atom economy, procedural simplicity, and ability to generate molecular diversity. beilstein-journals.org

A notable application of MCRs in this context is the synthesis of complex triazole derivatives where the triazole ring, bearing an acetonitrile-derived functional group, is formed in situ. A prime example is a one-pot, three-component synthesis of glycosyl 3-triazolyl-2-iminocoumarins. rsc.org This reaction demonstrates a sophisticated tandem sequence involving a CuAAC reaction followed by an aldol-cyclization-dehydration cascade. rsc.orgresearchgate.net

The key steps are:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The reaction commences with the copper-catalyzed cycloaddition between 2-azidoacetonitrile and a sugar alkyne. This step forms a triazole intermediate. rsc.org

Methylene (B1212753) Group Activation: The newly formed triazole ring activates the adjacent methylene group (originating from the 2-azidoacetonitrile). rsc.org

Aldol-Cyclization-Dehydration: This activated methylene group then participates in a sequence of aldol (B89426) condensation, cyclization with a salicylaldehyde (B1680747) derivative, and subsequent dehydration to furnish the final glycosyl 3-triazolyl-2-iminocoumarin product in very good yields. rsc.org

This MCR strategy effectively uses the initial triazole formation to trigger subsequent bond-forming events, all within a single reaction vessel, showcasing the power of domino reactions in heterocyclic synthesis.

Multicomponent Synthesis of Glycosyl 3-Triazolyl-2-Iminocoumarins rsc.org
Component 1Component 2Component 3CatalystReaction SequenceProduct Type
2-AzidoacetonitrileSugar AlkyneSalicylaldehydeCopperCuAAC-Aldol-Cyclization-DehydrationGlycosyl 3-triazolyl-2-iminocoumarin

The versatility of copper-catalyzed MCRs extends to other systems as well. For instance, a three-component reaction between alkynes, azides, and dialkyl phosphonates using a copper(I) chloride catalyst in acetonitrile yields 1,2,3-triazolyl-5-phosphonates, demonstrating how different functional groups can be incorporated into the triazole scaffold through MCRs. beilstein-journals.org

Reactivity and Reaction Mechanisms of Triazolyl Acetonitrile Scaffolds

Photochemical Reactivity and Carbene Intermediates

The photochemical behavior of triazolyl-acetonitrile precursors, particularly triazolyl diazoacetates, is a key area of study, as light irradiation provides a powerful method for generating highly reactive carbene intermediates. acs.orgnih.govacs.org Under light irradiation, these diazo compounds can generate either singlet or triplet carbenes, which are crucial intermediates in a variety of chemical transformations. nih.govdicp.ac.cn

The triazole moiety significantly influences the photochemical reactivity of these precursors. acs.orgnih.gov Studies comparing triazolyl diazoacetates to their phenyl diazoacetate counterparts reveal that the triazolyl group enhances the reactivity of the adjacent diazo group. acs.orgnih.gov This is reflected in the HOMO-LUMO gap; for instance, the S₀–S₁ gap for a model triazolyl diazoacetate was found to be 3.35 eV, which is lower than the 3.5 eV gap for phenyl diazoacetate. acs.orgnih.gov This smaller energy gap means that triazolyl diazoacetates can be activated with lower energy light, such as blue LEDs (e.g., 450 nm). acs.orgnih.gov

The generation of carbenes from 1-aryl-1,2,3-triazoles through photolysis is a well-established process that proceeds via the loss of a nitrogen molecule. rsc.org The stability and subsequent reaction pathway of the resulting carbene intermediate are influenced by substituents on the triazole ring. rsc.org For example, photolysis of 1-aryl-1,2,3-triazoles can lead to carbene intermediates that cyclize to form indoles. rsc.org The process is believed to involve the formation of a singlet carbene which then undergoes these transformations. acs.orgnih.gov The unique electronic contribution of the triazole ring not only facilitates carbene formation but also plays a role in the subsequent reactivity, including elongating the lifetime of triplet carbenes compared to phenyl-substituted analogues. acs.org This distinct photochemical reactivity makes triazolyl-based scaffolds valuable for generating carbenes under specific and controlled conditions. researchgate.net

C-H and X-H Insertion Reactions

A hallmark of the carbene intermediates generated from this compound precursors is their ability to undergo insertion into C-H and various X-H bonds (where X is a heteroatom like O, N, or Si). chemtube3d.comnih.govrsc.org These reactions are powerful tools for C-C and C-X bond formation, enabling the functionalization of otherwise unactivated positions in a molecule. chemtube3d.comresearchgate.net

Singlet carbenes, which are typically generated upon direct photolysis, can insert into C-H or X-H bonds in a concerted fashion. acs.orgchemtube3d.com In contrast, triplet carbenes react via a two-step radical pathway. chemtube3d.com The photochemical irradiation of triazolyl diazoacetates in various non-halogenated solvents has been shown to result in efficient insertion reactions. acs.orgnih.gov For example, reactions in cyclohexane, ethyl acetate (B1210297), and methanol (B129727) lead to C-H and O-H insertion products, respectively. acs.orgnih.gov

The steric and electronic properties of both the carbene and the substrate play a crucial role in the efficiency and selectivity of these insertion reactions. In some cases, transition metal catalysts, such as those based on rhodium, copper, or iron, are used to modulate the reactivity and selectivity of carbene transfer reactions. nih.govrsc.orgrsc.orgmdpi.com Iron complexes with triazole-derived carbene ligands, for instance, have been shown to be highly effective catalysts for intramolecular C-H amination, where a nitrene (a nitrogen analogue of a carbene) generated from an azide (B81097) inserts into a C-H bond. rsc.orgrsc.org The steric bulk on the triazole-derived ligand can shield the reactive intermediate, favoring intramolecular insertion over intermolecular side reactions and thus enhancing selectivity. rsc.orgrsc.org

The table below summarizes typical insertion reactions observed with carbenes derived from triazolyl diazoacetates.

ReagentSolvent (X-H Source)Product TypeReference
N-benzyl triazolyl diazoacetateCyclohexaneC-H Insertion acs.org, nih.gov
N-benzyl triazolyl diazoacetateMethanolO-H Insertion acs.org, nih.gov
N-benzyl triazolyl diazoacetateEthyl AcetateC-H Insertion acs.org, nih.gov
N-benzyl triazolyl diazoacetateTetrahydrofuran (THF)C-H Insertion acs.org, nih.gov

Nucleophilic Addition and Rearrangement Pathways

Beyond insertion reactions, the reactive intermediates derived from this compound scaffolds can participate in nucleophilic addition and various rearrangement pathways. The electrophilic carbene intermediate is susceptible to attack by nucleophiles. A notable example is the reaction with acetonitrile (B52724), which acts as a nucleophile. acs.orgnih.gov This reaction is believed to proceed via a [3+2] cycloaddition between the singlet carbene and the nitrile, ultimately forming an oxazole (B20620) ring after rearrangement. acs.orgnih.gov

Rearrangement reactions are also a significant aspect of triazolyl chemistry, leading to diverse and complex molecular architectures. beilstein-journals.org One prominent example is the Dimroth rearrangement, a common isomerization process in 1,2,3-triazoles. rsc.org This rearrangement typically involves the ring-opening of the triazole heterocycle to a diazo-intermediate, followed by rotation and ring-closure to form a new, isomeric triazole. rsc.org Density functional theory (DFT) calculations have been used to study the mechanism, confirming the low energy barrier for the ring-opening and rotation steps under thermal conditions. rsc.org

Another important class of reactions involves rearrangement following an initial cycloaddition. For instance, α-acetoxyazo compounds can react with nitriles in the presence of a Lewis acid to generate azocarbenium intermediates. beilstein-journals.org These intermediates undergo a [3+2] cycloaddition with the nitrile, followed by a ring-expansion rearrangement. beilstein-journals.orgacs.org In this sequence, a substituent (e.g., a phenyl group) on the initially formed spiro-triazolium adduct migrates, leading to the expansion of a six-membered ring into a seven-membered diazepine (B8756704) ring. beilstein-journals.org This demonstrates how a sequence of cycloaddition and rearrangement can be harnessed to build complex, fused heterocyclic systems from simpler triazole precursors. beilstein-journals.orgacs.org Similarly, photolysis of certain 1-aryl-1,2,3-triazoles can induce rearrangements where the initially formed carbene rearranges via an antiaromatic 1H-azirine intermediate before cyclizing, leading to a mixture of indole (B1671886) products. rsc.org

Mechanistic Studies of [3+2] Cycloaddition Reactions

The [3+2] cycloaddition is a cornerstone reaction for both the synthesis of the 1,2,3-triazole ring itself and as a subsequent reaction of triazolyl-containing compounds. organic-chemistry.orgmdpi.com The most famous example is the azide-alkyne cycloaddition, often termed a "click reaction," which joins an azide and an alkyne to form a 1,2,3-triazole. organic-chemistry.orgscispace.com

Mechanistic studies have revealed several pathways for this reaction:

Thermal Huisgen Cycloaddition : The original 1,3-dipolar cycloaddition requires elevated temperatures and often yields a mixture of 1,4- and 1,5-disubstituted regioisomers. organic-chemistry.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This highly popular variant is conducted under mild, often aqueous, conditions and is highly regioselective, specifically producing the 1,4-disubstituted triazole isomer. organic-chemistry.orgmdpi.com The mechanism involves the formation of a copper acetylide intermediate which then reacts with the azide. ed.ac.uk

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) : In contrast to CuAAC, ruthenium catalysts promote the formation of the 1,5-disubstituted triazole isomer, offering complementary regioselectivity. organic-chemistry.orgmdpi.com This allows for the synthesis of fully substituted triazoles, which is not possible with CuAAC. organic-chemistry.org

Computational methods, such as Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT), have been instrumental in elucidating these mechanisms. nih.govmdpi.comnih.govnih.govresearchgate.net These studies help explain the observed regioselectivity by analyzing the energies of transition states and the electronic properties (electrophilicity and nucleophilicity) of the reactants. nih.govmdpi.com For example, in the reaction of nitrilimines with trifluoroacetonitrile (B1584977), calculations show that the pathway leading to 1,3-diaryl 5-trifluoromethyl triazoles is significantly lower in energy, explaining why it is the only product observed experimentally. mdpi.com

Beyond synthesis, triazolyl-derived intermediates can participate in cycloadditions. As mentioned previously, carbenes generated photochemically from triazolyl diazoacetates can undergo a [3+2] cycloaddition with acetonitrile. acs.orgnih.gov Furthermore, azomethine ylides, formed from the reaction of a triplet species with a diazoalkane, can undergo a final [3+2] cycloaddition with nitriles to generate 1,2,4-triazoles. rsc.org

The table below compares the key features of the major [3+2] cycloaddition pathways for triazole synthesis.

Reaction TypeCatalystRegioselectivityKey FeaturesReference
Huisgen CycloadditionThermal (None)Mixture of 1,4- and 1,5-isomersHigh temperatures required; low regioselectivity. organic-chemistry.org
CuAACCopper(I)1,4-disubstitutedMild conditions; high yield and regioselectivity. organic-chemistry.org, mdpi.com
RuAACRuthenium1,5-disubstitutedComplementary to CuAAC; allows for fully substituted triazoles. organic-chemistry.org, mdpi.com
Metal-FreeBase (e.g., Cs₂CO₃) or Strain-PromotedVaries (e.g., 1,4- or 1,5-)Avoids potentially toxic metal catalysts. nih.gov, acs.org

Influence of Substituents on Reactivity and Regioselectivity

Substituents attached to the triazole ring or the reacting partner have a profound impact on the reactivity, selectivity, and even the mechanistic pathway of reactions involving this compound scaffolds. nih.govnih.govscispace.com These effects can be broadly categorized as electronic or steric.

Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly alter the nucleophilicity and electrophilicity of the reactants. In [3+2] cycloaddition reactions, the electronic nature of the substituents on both the dipole (e.g., azide) and the dipolarophile (e.g., alkyne) governs the reaction rate and regioselectivity. nih.govnih.gov For instance, in the hydrolysis of 1-acyl-1,2,4-triazoles, the reactivity sequence is complex and depends on a combination of electronic and steric factors of the acyl substituent. scispace.com In triazolium salt organocatalysis, electron-withdrawing N-aryl substituents favor the deprotonation of the salt to form the active N-heterocyclic carbene (NHC) catalyst. mdpi.com

Steric Effects: The size and bulk of substituents can dictate the regioselectivity and stereoselectivity of a reaction. rsc.orgrsc.org In the catalytic C-H amination using iron complexes with triazole-derived carbene ligands, increasing the steric bulk of the ligand (e.g., replacing a mesityl group with a diisopropylphenyl or adamantyl group) enhances the selectivity of the intramolecular insertion. rsc.orgrsc.org The bulkier ligand appears to shield the reactive nitrene intermediate, preventing intermolecular side reactions and favoring the desired cyclization. rsc.org Similarly, in the synthesis of atropisomeric N-aryl 1,2,4-triazoles, steric effects of the catalyst and substrates are shown to be crucial for achieving high enantioinduction. nih.gov In some cases, bulky substituents can even alter the reaction pathway entirely; sterically demanding aryl hydrazides were found to favor the formation of an achiral oxadiazole byproduct instead of the desired triazole. nih.gov

The regioselectivity of cycloaddition reactions is also heavily influenced by substituents. Computational studies on the metal-catalyzed synthesis of 1,2,3-triazoles highlight that both steric and stereoelectronic features of the substituents and the catalyst dictate the outcome. nih.gov In the photolysis of 1-aryl-1,2,3-triazoles, the position of an electron-withdrawing group on the triazole ring determines whether the reaction proceeds directly or involves a rearrangement, showcasing a clear influence of substituent position on the reaction mechanism. rsc.org

Spectroscopic and Structural Elucidation Techniques for Triazolyl Acetonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of triazolyl-acetonitrile derivatives, providing precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR: In ¹H NMR spectra of this compound derivatives, the chemical shifts of the protons offer significant structural clues. For instance, the protons of the triazole ring typically appear in the downfield region, often between δ 8.5 and 9.0 ppm. The methylene (B1212753) protons (CH₂) adjacent to the triazole ring exhibit characteristic chemical shifts that confirm the N1-substitution pattern. In a study of 1,2,3-triazole derivatives, the triazole proton signal was observed at δ 8.59-8.75 ppm. mdpi.com For some derivatives, the azomethine proton signal appears as a sharp singlet in the range of 9.35-8.90 ppm in DMSO-d₆. nih.gov

¹³C NMR: The ¹³C NMR spectra provide complementary information. A key signal is that of the nitrile carbon (C≡N), which is typically found at approximately δ 115 ppm. The carbons of the triazole ring also have characteristic chemical shifts. For example, in 1,4-substituted 1,2,3-triazole derivatives, the C5' carbon of the triazole ring resonates in the range of δ 119.2–121.0 ppm. nih.gov In other derivatives, the triazole ring carbons can be observed at different shifts, such as δ 146.97 and 122.46 ppm in one case, and δ 146.92 and 122.59 ppm in another. mdpi.com

Two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for resolving overlapping signals and definitively assigning proton and carbon signals by correlating them through one-bond or multiple-bond couplings, respectively.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

Compound/Fragment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Solvent
Triazole ring protons 8.5–9.0 - -
Nitrile carbon (C≡N) - ~115 -
2-Nitro-1,3-Bis(4,4′-Diphenyl)-1,2,3-Triazolyl-2-Azapropane 8.75 (s, 2H), 7.87 (d, 4H), 7.34-7.48 (m, 6H), 6.66 (s, 4H) mdpi.com 146.92, 130.68, 129.42, 128.62, 125.77, 122.59, 62.94 mdpi.com DMSO-d6 mdpi.com
3-Nitro-1,5-Bis(4,4′-Diphenyl)-1,2,3-Triazolyl-3-Azapropane 8.59 (s, 2H), 7.83 (d, 4H), 7.32-7.47 (m, 6H), 4.67 (t, 4H), 4.10 (t, 4H) mdpi.com 146.97, 131.02, 129.39, 128.42, 125.62, 122.46, 51.85, 46.78 mdpi.com DMSO-d6 mdpi.com
1-(3-(1-(3-bromobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)-3-(4-methoxyphenyl)urea 8.71 (s, 1H), 8.64 (s, 1H), 8.49 (s, 1H), 8.03 (s, 1H), 7.61 (s, 1H), 7.56–7.55 (m, 1H), 7.38 (s, 1H), 7.36 (d, 4H), 7.33 (d, 1H), 6.87 (d, 2H), 3.72 (s, 3H) mdpi.com 154.97, 153.19, 147.24, 140.95, 139.13, 131.55, 131.51, 131.23, 129.83, 127.56, 122.35, 122.21, 120.55, 119.16, 118.14, 115.15, 114.45, 55.64, 52.63, 30.89 mdpi.com DMSO-d₆ mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound derivatives by detecting their vibrational frequencies.

A key absorption band for these compounds is the C≡N (nitrile) stretch, which is typically sharp and of medium intensity. The exact position can vary depending on the molecular environment. The C=N stretching vibration of the triazole ring is also a significant feature, often observed in the range of 1615–1603 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are usually found around 3097 and 3032 cm⁻¹. researchgate.net The N-H stretching vibration of the triazole ring, if present, gives a peak around 3126 cm⁻¹. researchgate.net

In a specific example, the IR spectrum of 2-nitro-1,3-bis(4,4′-dihydroxymethyl)-1,2,3-triazolyl-2-azapropane showed a strong absorption band at 3380 cm⁻¹, attributed to an intramolecular hydrogen bond involving a hydroxyl group. mdpi.com For other derivatives, characteristic peaks for C=C aromatic stretching are seen at 1529 and 1483 cm⁻¹, and the -N=N- stretch at 1543 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound Derivatives

Functional Group Absorption Range (cm⁻¹) Reference
C≡N Stretch Variable, characteristic for nitriles General Knowledge
C=N Stretch (Triazole) 1615–1603 nih.gov
Aromatic C-H Stretch 3097, 3032 researchgate.net
N-H Stretch (Triazole) ~3126 researchgate.net
C=C Stretch (Aromatic) 1529, 1483 researchgate.net
-N=N- Stretch 1543 researchgate.net
Intramolecular O-H bond 3380 mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated systems of this compound derivatives. The absorption maxima (λmax) are indicative of the extent of conjugation and the presence of chromophores.

Table 3: UV-Vis Spectroscopy Data for Selected Triazolyl Derivatives

Compound/Condition λmax (nm) Solvent Notes
Triazolyl derivative for HPLC 235 Acetonitrile (B52724)/Water Detection wavelength mdpi.com
Fluorescent triazolyl derivative 490 (Excitation) Acetonitrile Emission at 571 nm rsc.org
General triazolyl derivatives Various Acetonitrile Spectra recorded for analysis rsc.orgbeilstein-journals.org

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. measurlabs.com

In the analysis of these compounds, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ is typically observed, confirming the molecular weight. For example, HRMS was used to confirm the molecular weight of 2-(1H-1,2,4-triazol-1-yl)acetonitrile. The fragmentation patterns observed in the mass spectrum can also provide structural information. The loss of a hydrogen radical is a common fragmentation pathway, leading to a prominent M-1 peak. nih.gov Studies on various triazole derivatives have reported detailed HRMS data, confirming their calculated molecular formulas. mdpi.comnih.gov The use of techniques like electrospray ionization (ESI) is common for these analyses. mdpi.com

Table 4: HRMS Data for Representative this compound Derivatives

Compound Calculated m/z [M+H]⁺ Found m/z [M+H]⁺ Reference
1-(4-(1-(3-bromobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)-3-(4-bromophenyl)urea 525.9878 525.9881 mdpi.com
1-(3-(1-(3-bromobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)-3-(4-bromophenyl)urea 525.9878 525.9868 mdpi.com
1-(4-bromophenyl)-3-(3-(1-(3-methoxybenzyl)-1H-1,2,3-triazol-4-yl)phenyl)urea 478.0879 478.0876 mdpi.com
Co(L³)(H₂O)(CH₃COO) 493.0097 493.0079 nih.gov
Ni(L²)(H₂O)(CH₃COO) 524.9373 524.9300 nih.gov

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides the most definitive structural information for this compound derivatives by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique yields detailed data on bond lengths, bond angles, and intermolecular interactions.

For several triazolyl derivatives, single-crystal X-ray diffraction has been used to confirm their molecular structures. mdpi.combg.ac.rs For example, the crystal structure of 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile was determined to be in the orthorhombic space group Pbca. researchgate.net In another study, the structure of a 1,2,3-triazole derivative revealed a U-like conformation stabilized by an intramolecular hydrogen bond. mdpi.com Crystallographic data also provides insights into the planarity of the molecule and the dihedral angles between different ring systems. bg.ac.rs For instance, in one derivative, the triazole and benzene (B151609) rings were found to be rotated relative to a central planar fragment by 69.5(2)° and 45.3(2)°, respectively, due to steric hindrance. bg.ac.rs

Table 5: Crystallographic Data for a this compound Derivative

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) Reference
2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile C₁₅H₁₁N₅S Orthorhombic Pbca 9.7864(2) 16.7118(4) 17.8488(4) researchgate.net
TNDATO·CH₃CN C₅H₃N₁₁O₉ Orthorhombic Pnma - - - acs.org
Compound 3 - Monoclinic P21/c - - - acs.org

Theoretical and Computational Investigations of Triazolyl Acetonitrile Compounds

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of triazolyl-acetonitrile and its derivatives. researchgate.netresearchgate.netmdpi.com DFT methods, which are based on the principle that the electron density of a system determines its electronic energy, allow for the accurate calculation of molecular geometries, vibrational frequencies, and various electronic properties. mdpi.com

A common approach involves using hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p) to optimize the molecular structures of these compounds. researchgate.net For instance, studies on 1,2,4-triazole (B32235) self-association have employed the B3LYP/6-311++G(d,p) level of theory to identify the most stable dimer and trimer structures in the gas phase. researchgate.net These calculations can be extended to include solvent effects using models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) to analyze how solvents such as water and dimethyl sulfoxide (B87167) (DMSO) influence geometric parameters and electronic properties. researchgate.net

DFT calculations are also crucial for understanding the charge distribution within a molecule. Analyses like Mulliken atomic charges and Natural Bond Orbital (NBO) studies, often performed with the B3LYP/6-311++G(d,p) method, reveal details about charge transfer within the molecule. researchgate.net Furthermore, DFT is used to compute vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the calculated structures. researchgate.net In the context of triazole derivatives, DFT has been used to study the structural and spectroscopic properties of novel compounds synthesized through multi-step chemical modifications. nih.gov For example, the M06/6-311G(d,p) functional has been utilized to investigate the geometrical parameters of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives. nih.gov

Molecular Electron Density Theory (MEDT)

Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity, positing that the capacity for electron density to change, rather than its ground-state distribution, governs molecular reactivity. mdpi.comfrontiersin.org This theory has been particularly insightful in the study of cycloaddition reactions involving triazole precursors. mdpi.comnih.gov MEDT analyses go beyond the potential energy surface to examine the changes in electron density along a reaction pathway, providing a detailed picture of the molecular mechanism. mdpi.com

A key application of MEDT is in the analysis of [3+2] cycloaddition (32CA) reactions, a common method for synthesizing triazole rings. For example, the reaction between diarylnitrilimines and trifluoroacetonitrile (B1584977) to form 1,3-diaryl 5-trifluoromethyl triazoles has been mechanistically studied using MEDT. mdpi.comnih.gov These studies classify 32CA reactions into different types based on the electronic structure of the components. nih.gov

The theory utilizes various quantum chemical tools, including the analysis of conceptual DFT reactivity indices and the topological analysis of the electron localization function (ELF), to understand experimental outcomes. mdpi.com For the reaction of nitrilimines with trifluoroacetonitrile, MEDT calculations using the ωB97X-D/6-311g(d,p) level of theory have shown that the reaction proceeds via a one-step mechanism. mdpi.comnih.gov The global electron density transfer (GEDT) at the transition state, calculated from natural population analysis (NPA), indicates the polar nature of the reaction, with electron density flowing from the nitrilimine (the nucleophile) to the trifluoroacetonitrile (the electrophile). mdpi.commdpi.comnih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity and selectivity of chemical reactions. nih.govresearchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov A smaller energy gap between the HOMO and LUMO generally indicates a more facile reaction. nih.gov

In the context of this compound compounds, FMO analysis, often performed in conjunction with DFT calculations, provides valuable insights into their electronic behavior and reactivity. researchgate.net For instance, in a study of 3-pyrrolyl BODIPY-based Schiff base and benzothiazole (B30560) derivatives containing a triazolyl moiety, FMO analysis revealed the localization of the HOMO and LUMO. researchgate.net In one of the compounds, the HOMO was found to be primarily on the α-pyrrolyl dipyrrin (B1230570) and imine units, including the triazole ring, while the LUMO was localized elsewhere, indicating the sites of electrophilic and nucleophilic attack. researchgate.net

The HOMO-LUMO energy gap is a critical parameter derived from FMO analysis. researchgate.net A lower energy gap is associated with higher chemical reactivity and can be an indicator of potential bioactivity. researchgate.net FMO analysis has been applied to various triazole derivatives to assess their electronic properties. For example, in a series of novel N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, the compound with the smallest HOMO-LUMO gap was identified as the most reactive. nih.govresearchgate.net This information is also crucial for understanding the potential of these molecules in applications such as non-linear optics, where a smaller energy gap can lead to enhanced properties. nih.govresearchgate.net

Computational Modeling of Reaction Pathways and Energetics

Computational chemistry, particularly through DFT, is a powerful tool for elucidating the detailed mechanisms of chemical reactions by modeling their potential energy surfaces (PES). nih.govmdpi.com This involves identifying and characterizing the geometries and energies of reactants, transition states, intermediates, and products. nih.gov Such reaction profiles provide crucial information about the kinetics and thermodynamics of a reaction, allowing for the comparison of different possible pathways. nih.govmdpi.com

For reactions leading to the formation of triazoles, computational modeling has been instrumental in understanding the underlying mechanisms. A study on the Banert cascade reaction, which produces 1,2,3-triazoles, used the B3LYP/6-31G(d,p) level of theory to investigate the reaction pathway. nih.gov The calculations revealed that the reaction proceeds primarily through an S_N2 displacement, which is significantly faster than the alternative S_N2' pathway. nih.gov The rate-determining step was identified as the mdpi.commdpi.com-sigmatropic rearrangement of a propargyl azide (B81097) intermediate. nih.gov

Similarly, the [3+2] cycloaddition reaction of diarylnitrilimines with trifluoroacetonitrile has been modeled to understand its regioselectivity. mdpi.comnih.gov Calculations at the ωB97X-D/6-311g(d,p) level showed that the reaction can proceed along two different regioisomeric paths. mdpi.comnih.gov By calculating the Gibbs free energies of the transition states for each path, the preferred pathway was determined to be the one with the lower activation energy. mdpi.comnih.gov These computational models can also incorporate solvent effects to provide a more accurate representation of experimental conditions. nih.gov

Table 1: Calculated Activation Free Energies for the [3+2] Cycloaddition of Nitrilimine (NI) 3a with Trifluoroacetonitrile (TFAN) 4

Path Transition State Gibbs Free Energy (kcal/mol)
Path A TS_5a 4.0
Path B TS_6a 21.7

Data from a study on the mechanistic aspects of the [3+2] cycloaddition reaction. mdpi.comnih.gov

Studies on Non-Linear Optical (NLO) Properties

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. researchgate.net Computational methods, particularly DFT, are widely used to predict and understand the NLO properties of molecules. nih.govresearchgate.net These calculations can determine key NLO parameters such as the dipole moment, linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. nih.govresearchgate.net

Studies on triazole derivatives have shown that they can be promising candidates for NLO materials. nih.govresearchgate.net The NLO properties of novel N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives were investigated using the M06/6-311G(d,p) functional. nih.govresearchgate.net The calculations revealed that one of the derivatives exhibited significant linear polarizability and hyperpolarizabilities, suggesting its potential for use in NLO applications. nih.govresearchgate.net

The relationship between molecular structure and NLO properties is a key focus of these computational studies. A smaller HOMO-LUMO energy gap is often correlated with larger hyperpolarizability values, indicating a more efficient intramolecular charge transfer. acs.org By systematically modifying the structure of triazole-based compounds, for example, by introducing different electron-donating or electron-withdrawing groups, it is possible to tune their NLO response. acs.org Computational screening allows for the rational design of new organic molecules with enhanced NLO properties for various technological applications. researchgate.net

Table 2: Calculated NLO Properties of a Triazole Derivative (Compound 7c)

Property Value
Linear Polarizability (α) 4.195 x 10⁻²³ esu
First Hyperpolarizability (β) 6.317 x 10⁻³⁰ esu
Second Hyperpolarizability (γ) 4.314 x 10⁻³⁵ esu

Data from a study on the NLO properties of triazole derivatives. nih.gov

Applications of Triazolyl Acetonitrile in Chemical Research

Applications in Medicinal Chemistry Research

The structural attributes of the triazolyl-acetonitrile moiety have positioned it as a privileged scaffold in the design and discovery of new drugs. Medicinal chemists utilize this framework to construct complex molecules with potential therapeutic value, employing it in scaffold design, bioisosteric replacement strategies, and the exploration of a wide spectrum of pharmacological activities.

The triazole ring, a core component of this compound, is considered a "privileged" structural motif in medicinal chemistry. nih.gov This is due to its ability to engage in a variety of interactions with biological targets, including hydrogen bonding, dipole-dipole interactions, and π-stacking. acs.org The triazole nucleus provides a stable and versatile framework that can be readily functionalized, allowing for the systematic exploration of chemical space to identify novel bioactive compounds. nih.gov

Researchers have developed synthetic strategies to construct medicinally important 5-amino-1,2,3-triazole moieties by coupling azides with monosubstituted acetonitriles. nih.gov This "click" reaction is particularly valuable in the construction of DNA-encoded libraries (DELs), which are large collections of compounds used in high-throughput screening for drug discovery. acs.org The mild reaction conditions and broad substrate scope make this approach highly suitable for generating diverse molecular libraries for identifying new drug leads. nih.gov The triazole scaffold's ability to connect different pharmacophores makes it possible to potentiate specific biological activities or introduce new properties into a molecule. researchgate.net

Bioisosterism, the strategy of replacing one functional group with another that has similar physicochemical properties, is a cornerstone of modern drug design. The 1,2,3-triazole ring, a key feature of certain this compound derivatives, is widely recognized as a non-classical bioisostere for the amide bond. nih.govnih.gov Amide bonds are prevalent in biologically active molecules but are often susceptible to metabolic degradation by proteases.

The 1,4-disubstituted 1,2,3-triazole, in particular, effectively mimics the trans-amide bond geometry due to similarities in size, planarity, hydrogen bonding capability, and dipole moment. nih.govresearchgate.net A key advantage of this replacement is the enhanced metabolic stability of the triazole ring, which is not prone to enzymatic cleavage. nih.gov This strategy has been successfully employed to improve the pharmacokinetic profiles of drug candidates. For instance, the replacement of an amide bond with a 1,2,3-triazole in the anticancer drug imatinib resulted in a significant increase in potency. nih.gov This approach offers a rapid and efficient way to expand the structure-activity relationship (SAR) during the hit-to-lead optimization phase of drug discovery. nih.gov

Original Functional GroupBioisosteric ReplacementKey Advantages
Amide Bond1,2,3-Triazole RingEnhanced metabolic stability, similar size and dipole moment, improved potency in some cases. nih.govnih.gov
Ester Bond1,2,3-Triazole RingIncreased stability towards hydrolysis. nih.gov
Carboxylic AcidTetrazole (related azole)Similar acidity and spatial arrangement. nih.gov
cis-Olefinic Bond1,2,3-Triazole RingConserves rigidity and eliminates undesired isomerization. nih.gov

Derivatives of this compound have been investigated for a broad range of pharmacological activities, demonstrating the versatility of this chemical scaffold. The triazole nucleus is a common feature in many clinically used drugs and serves as a pharmacophore for various biological targets. nih.govresearchgate.net

Antimicrobial Activity: Triazole-containing compounds are well-known for their antifungal properties, with drugs like fluconazole and itraconazole being widely used to treat fungal infections by inhibiting ergosterol biosynthesis. chemijournal.com The incorporation of a triazole moiety into naturally occurring compounds has also been shown to yield potent antimicrobial analogues against bacterial strains. acs.org

Antiviral Activity: Certain 1,2,4-triazole (B32235) derivatives have demonstrated antiviral activity and have been investigated for their potential in treating viral infections, including HIV. chemijournal.com

Anticancer Activity: A significant body of research has focused on the anticancer potential of triazole derivatives. researchgate.net These compounds have shown efficacy against various cancer cell lines, and some are being studied as potential chemotherapeutic agents. chemijournal.com For example, novel purine-linked 1,2,3-triazole derivatives have been synthesized and evaluated for their anticancer properties. researchgate.net Similarly, 1,2,3-triazoles with a thio-1,2,4-triazole core have been investigated as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. acs.org

Anti-inflammatory Activity: Triazole derivatives have also been shown to possess anti-inflammatory properties, adding to their therapeutic potential. nih.govnih.gov

The diverse biological activities of triazole derivatives underscore the importance of the this compound scaffold in the ongoing search for new and effective therapeutic agents. researchgate.net

Pharmacological ActivityExamples of Triazole Derivatives
AntimicrobialFluconazole, Itraconazole, Natural product-based 1,2,3-triazole analogues. chemijournal.comacs.org
AntiviralImidazole-containing triazole derivatives. chemijournal.com
AnticancerPurine-linked 1,2,3-triazoles, Pyrazolo[5,1-c] nih.govacs.orgresearchgate.nettriazole derivatives. researchgate.net
Anti-inflammatoryVarious triazole-based compounds. nih.govnih.gov

Applications in Agrochemical Research

The biological activity of triazole-containing compounds extends beyond medicinal applications into the field of agrochemicals. nih.gov Triazole fungicides are a major class of pesticides used globally to protect crops from fungal diseases. researchgate.net These compounds function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes, thereby disrupting fungal growth. researchgate.net

The use of acetonitrile (B52724) in the extraction and analysis of pesticide residues, including triazole fungicides, from food and environmental samples is a standard procedure in analytical chemistry. acs.orgnih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, for example, utilizes acetonitrile for the initial extraction of pesticides from fruits and vegetables. nih.gov This highlights the broader role of acetonitrile-related chemistry in supporting the safe and effective use of triazole-based agrochemicals.

Applications in Materials Science

The unique chemical properties of the triazole ring have also been harnessed in the field of materials science for the development of novel functional polymers. nih.gov

The incorporation of triazole units into polymer backbones can impart desirable properties such as improved thermal stability, altered solubility, and the ability to coordinate with metal ions. mdpi.com The Huisgen 1,3-dipolar cycloaddition, often referred to as a "click" reaction, provides an efficient and highly selective method for synthesizing polymers containing 1,2,3-triazole linkages. mdpi.com This reaction between monomers carrying azide (B81097) and alkyne functionalities allows for the creation of well-defined polymer architectures. researchgate.net

Polymers possessing 1,2,3-triazole units are considered promising new functional materials due to the triazole's large dipole moment and its capacity to act as a hydrogen bond acceptor. mdpi.com These properties can influence the macroscopic characteristics of the material. For example, the introduction of triazole units into a polymer main chain has been shown to improve material solubility and the performance of organic photovoltaic (OPV) devices fabricated from these polymers. researchgate.net Furthermore, the chemoselective coupling of polymers with azide and alkyne functional groups to form triazole cross-links is a method used to create hydrogels with specific viscoelastic properties. researchgate.net The advancement of synthetic polymer chemistry enables researchers to create polymers with customized compositions and functionalities for a wide range of applications. nih.gov

Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)

Derivatives of this compound have emerged as promising candidates for the development of advanced optoelectronic materials, particularly in the field of organic light-emitting diodes (OLEDs) and cellular imaging. Research into (E)-benzotriazolyl acrylonitrile derivatives has demonstrated their significant photoluminescent properties. These compounds exhibit strong emission in the blue, green, and yellow portions of the spectrum when excited by ultraviolet light, with fluorescence quantum yields measured in the range of 0.08% to 0.58% researchgate.net. The ability to produce different colors is crucial for display and lighting applications.

Further studies have synthesized and characterized other analogs, such as 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA), as novel organic semiconductors. PTPA thin films exhibit properties that make them suitable for use in optoelectronic devices, including OLEDs nih.gov. The electrical conductivity of PTPA increases with temperature, a characteristic behavior of semiconductor materials nih.gov.

In a related application, iridium(III) complexes incorporating 2-(1,2,3-triazol-5-yl)pyridine derivatives as ancillary ligands have been developed. These metal complexes are investigated as potential blue- and green-emitting dopants in electroluminescent devices, showcasing the versatility of the triazole scaffold in tuning the photophysical properties of materials for OLEDs rsc.org. The development of such materials is integral to creating more efficient and vibrant displays and solid-state lighting technologies.

Advanced Materials for Energy Applications (e.g., Solar Cells, Supercapacitors)

The structural framework of this compound is being explored in materials designed for energy harvesting, particularly in organic photovoltaics. Scientists have synthesized and characterized π-conjugated small molecules and polymers based on benzotriazole (BTZ) building blocks for use as donor materials in solar cells mdpi.com.

In one study, a high-molecular-weight polymer, PBTZCZ-H, was developed using a benzotriazole acceptor unit and a carbazole donor unit. This material exhibited a medium optical band gap of 2.12 eV. When incorporated into an inverted solar cell device with a PBTZCZ-H:PC71BM active layer, it achieved a power conversion efficiency (PCE) of 2.43% mdpi.com. The key performance parameters of this device are detailed in the table below.

Table 1: Photovoltaic Performance of PBTZCZ-H Based Solar Cell

ParameterValue
Power Conversion Efficiency (PCE)2.43%
Short-Circuit Current Density (Jsc)6.58 mA/cm²
Open-Circuit Voltage (Voc)0.74 V
Fill Factor (FF)49.2%

Data sourced from research on benzotriazole-based polymers for photovoltaic applications mdpi.com.

The research indicates that the performance of these solar cells can be further enhanced by optimizing the device architecture, for instance, by using a combination of zinc oxide (ZnO) and polyethylenimine ethoxylated (PEIE) layers mdpi.com. Such studies highlight the potential of triazole-derived materials in the ongoing effort to develop efficient and cost-effective organic solar cells.

Applications in Catalysis

Role as Ligands in Metal-Catalyzed Reactions

The triazole ring system, a core component of this compound, serves as an effective N-heterocyclic framework for coordinating with metal ions, making its derivatives highly valuable as ligands in catalysis researchgate.netresearchgate.netotago.ac.nzrsc.org. These ligands are known to stabilize metal centers and modulate their electronic and steric properties, thereby influencing catalytic activity and selectivity rsc.orgmdpi.com.

Triazolyl ligands have been successfully employed in a variety of metal-catalyzed cross-coupling reactions. For instance, a palladium(II) complex featuring a bis(1,2,3-triazolyl-pyridine) ligand demonstrated high efficacy as a catalyst in the Suzuki–Miyaura coupling reaction, a fundamental process in organic synthesis for creating carbon-carbon bonds rsc.org. The design of these ligands allows for the creation of stable and active catalysts with very modest catalyst loading rsc.org.

In the realm of "click chemistry," triazolyl derivatives are noted for their role as accelerating ligands in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction mdpi.comnih.gov. Their function is to stabilize the active Cu(I) oxidation state, which is crucial for the catalytic cycle mdpi.com. The modular nature of the CuAAC reaction itself is often used to synthesize a diverse array of bi-, tri-, and polydentate triazole-based ligands otago.ac.nznih.gov. These ligands have been shown to form stable chelate complexes with a wide range of transition metals, including palladium(II), platinum(II), copper(II), ruthenium(II), and silver(I) otago.ac.nzacs.org.

Electrocatalytic Applications (e.g., CO₂ Reduction)

Triazole-containing molecular structures are key components in the design of advanced electrocatalysts for the reduction of carbon dioxide (CO₂), a process with significant environmental implications. An iron porphyrin complex, FePEG8T, which features multiple triazole units tethered to the main porphyrin ligand, has been reported as an efficient and stable catalyst for converting CO₂ to carbon monoxide (CO) acs.org. This electrocatalyst demonstrates excellent activity in an acetonitrile solution, achieving a high Faradaic efficiency for CO of 95% and a maximum turnover frequency (TOFmax) calculated to be 5.5 x 10⁴ s⁻¹ acs.org. The presence of the flexible triazole units in the second coordination sphere is believed to enhance the catalytic performance acs.org.

Rhenium-based complexes containing pyridyl-triazole ligands have also been investigated for the same purpose acs.orgnih.gov. These complexes serve as molecular catalysts for the electroreduction of CO₂, with their redox potentials being influenced by the strong σ-donor properties of the pyridyl-triazole ligands acs.orgnih.gov. Furthermore, research has highlighted other triazole derivatives, such as 3,5-diamino-1,2,4-triazole (DAT), as promising organic molecular catalysts capable of activating CO₂ for its conversion into methane (CH₄), demonstrating the versatility of the triazole framework in addressing different product selectivities in CO₂ reduction springernature.com.

Combustion Catalysis (e.g., Burning Rate Catalysts)

Research has shown that mono- and bimetallic ferrocene-based 1,2,3-triazolyl compounds can significantly alter the thermal breakdown of AP. These catalysts act to lower the decomposition temperatures of AP, thereby accelerating the burning rate of the propellant nih.gov. The catalytic effect is evident in the shift of both the low-temperature and high-temperature decomposition peaks of AP to lower values, coupled with an increase in the heat released during the process nih.gov. The accepted mechanism involves the in-situ formation of iron oxide nanoparticles from the ferrocene derivatives, which then act as the primary catalyst for AP decomposition acs.org.

In addition to ferrocene derivatives, energetic metal-organic frameworks (MOFs) containing azole ligands, such as 3-nitro-1,2,4-triazol-5-one (NTO), are also recognized as a mature class of burning rate catalysts frontiersin.org.

Table 2: Effect of Ferrocene-Triazolyl Catalysts on Ammonium Perchlorate (AP) Decomposition

CatalystAP Decomposition StageTemperature Shift (°C)
Complex 1Low-Temperature Decomposition (LTD)-84.2
Complex 1High-Temperature Decomposition (HTD)-88.9
Complex 2Low-Temperature Decomposition (LTD)-86.5
Complex 2High-Temperature Decomposition (HTD)-100.9

This table presents representative data on the reduction in AP decomposition temperature, indicating catalytic activity. Data adapted from studies on ferrocene-based 1,2,3-triazolyl compounds nih.gov.

Applications in Coordination Chemistry

The this compound scaffold and its derivatives are highly versatile ligands in the field of coordination chemistry due to the presence of multiple nitrogen donor atoms within the triazole ring researchgate.net. These ligands can coordinate with a single metal center (monodentate) or link multiple metal centers (bridging), leading to a wide variety of molecular and supramolecular structures otago.ac.nz. The coordination can occur through different nitrogen atoms of the heterocycle, typically the N2 or N3 positions of the 1,2,3-triazole ring, which gives rise to "inverse" and "regular" coordination modes, respectively otago.ac.nzacs.org.

Triazole-based ligands form stable complexes with a broad spectrum of d-block transition metals, including manganese, cobalt, nickel, zinc, iron, copper, palladium, and silver rsc.orgacs.orgresearchgate.netnih.gov. The resulting coordination complexes have applications ranging from catalysis to materials science otago.ac.nznih.gov. For example, iron(II) complexes with ligands containing both triazolyl and pyridyl groups have been synthesized and characterized, showing hexadentate coordination environments nih.gov.

A significant area of application is in the synthesis of Energetic Coordination Compounds (ECCs) or Polymers (ECPs) researchgate.netrsc.orgbit.edu.cn. Nitrogen-rich ligands like tetrazolylacetonitrile (an isomer of this compound) are used to create metal complexes with high energy content and specific decomposition characteristics researchgate.netnih.gov. These materials are of interest for applications such as primary explosives or "green" pyrotechnics, offering high thermal stability and insensitivity to friction and impact rsc.orgnih.gov. The ability to form varied coordination modes allows for the construction of 1D, 2D, and 3D polymer networks with tailored energetic properties acs.org.

Table 3: Examples of Metal Complexes with Triazole/Tetrazole-Acetonitrile Type Ligands

Metal IonLigand TypeCoordination EnvironmentApplication Area
Cobalt(II)Tripodal "click" triazoleOctahedralCoordination Chemistry researchgate.net
Iron(II)Triazolyl-pyridyl amineHexadentateCatalysis, Coordination Chemistry nih.gov
Palladium(II)Bis(1,2,3-triazolyl-pyridine)Bridging N3 coordinationCatalysis (Suzuki-Miyaura) rsc.org
Copper(II)1-TetrazolylacetonitrileNot specifiedEnergetic Coordination Compounds researchgate.net
Iron(II)1-TetrazolylacetonitrileSpin-crossover complexEnergetic Coordination Compounds nih.gov

Based on a comprehensive search of available scientific literature, it has not been possible to generate a detailed article on the chemical compound "this compound" that strictly adheres to the specified outline. The search results did not yield sufficient focused research on the direct application of this compound in the development of triazole-based ligands for metal complexes, the assembly of coordination polymers and metal-organic frameworks (MOFs), or detailed spectroscopic and computational analyses of its coordination compounds.

The existing body of research primarily focuses on a broader range of triazole derivatives, with various other functional groups. While the individual triazole and acetonitrile moieties are significant in coordination chemistry, their specific combination as this compound does not appear to be a widely studied area with detailed published findings necessary to construct a thorough and scientifically accurate article as per the user's stringent requirements for specific data and detailed research findings.

Therefore, the requested article cannot be generated at this time due to the lack of specific and detailed scientific information available through the conducted searches.

Future Perspectives and Emerging Research Directions

Innovations in Synthetic Methodologies for Triazolyl-Acetonitrile Architectures

The construction of complex molecules containing the this compound scaffold is driven by the need for efficient, atom-economical, and versatile synthetic methods. Emerging research is focused on developing novel strategies that offer greater control over substitution patterns and molecular complexity.

A significant innovation is the "azide-acetonitrile 'click' reaction," a practical and general strategy for constructing medicinally important 5-amino-1,2,3-triazole moieties. acs.orgnih.gov This method involves the coupling of DNA-conjugated azides with monosubstituted acetonitriles under mild conditions, demonstrating broad substrate scope and moderate-to-excellent conversions. acs.orgnih.gov This DNA-compatible reaction is particularly valuable for the construction of DNA-encoded libraries (DEL), which can significantly expand the chemical space for drug discovery. nih.gov

Another novel approach involves the reaction of stable N-heterocyclic carbenes (NHCs), specifically 1,2,4-triazol-5-ylidenes, with acetonitrile (B52724). researchgate.netacs.org This reaction proceeds via a C-H insertion mechanism to form 5-cyanomethyl-5H-1,2,4-triazoline derivatives. researchgate.netacs.org The ability to directly functionalize the triazole ring by creating a new bond with an acetonitrile unit opens new avenues for creating complex triazolyl architectures.

Table 1: Emerging Synthetic Methodologies for this compound Architectures
MethodologyKey ReactantsReaction TypeKey Features & AdvantagesReference
Azide-Acetonitrile "Click" ReactionDNA-conjugated azides, Monosubstituted acetonitrilesCycloadditionForms 5-amino-1,2,3-triazoles; Mild conditions; DNA-compatible for DEL synthesis. acs.orgnih.gov
C-H Insertion with NHCs1,2,4-Triazol-5-ylidenes, AcetonitrileC-H Bond Activation/InsertionDirect functionalization of the triazole ring; Forms cyanomethyl-triazoline derivatives. researchgate.netacs.org
One-Step Hybrid Synthesis5-azidomethyl-8-quinolinol, Monosubstituted acetonitrilesCycloadditionEfficient, one-step protocol; Produces novel hybrid molecules in excellent yields. mdpi.com

Advanced Mechanistic Elucidation of Complex Reactivity

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and predicting new chemical transformations. Research into the reactivity of this compound systems is increasingly employing a combination of experimental studies and computational chemistry to provide detailed mechanistic insights.

The reaction between 1,2,4-triazol-5-ylidenes and acetonitrile provides a clear example of advanced mechanistic study. researchgate.net The process is understood to be a C-H insertion, where the nucleophilic carbene attacks one of the C-H bonds of the methyl group in acetonitrile. researchgate.netacs.org This type of reactivity, leveraging the unique electronic nature of stable carbenes, is a frontier in organocatalysis and synthetic methodology. researchgate.net Under more severe temperature conditions (100°C), these carbenes react with acetonitrile to yield 5-cyanomethyl-4,5-dihydro-1H-1,2,4-triazoles. researchgate.net

The azide-acetonitrile "click" reaction is a form of 1,3-dipolar cycloaddition, a cornerstone of heterocyclic synthesis. nih.gov Advanced mechanistic studies in this area focus on the electronic effects of substituents on both the azide (B81097) and the acetonitrile partners, the role of catalysts or bases in activating the reactants, and the regioselectivity of the cycloaddition. Understanding these factors allows chemists to fine-tune reaction conditions to favor the formation of a specific triazole isomer, which is often critical for biological activity.

Table 2: Mechanistic Insights into this compound Reactions
ReactionProposed MechanismKey Intermediates/Transition StatesFactors Influencing ReactivityReference
Triazol-5-ylidene + AcetonitrileC-H InsertionCarbene-acetonitrile adductTemperature, Steric and electronic properties of the carbene substituents. researchgate.net
Azide + Acetonitrile1,3-Dipolar CycloadditionCyclic transition stateSubstituent electronics, catalyst/base presence, solvent polarity. nih.gov

Rational Design of this compound-Based Bioactive Scaffolds

The triazole ring is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions with biological targets. mdpi.comtandfonline.com The rational design of new drugs increasingly utilizes the this compound scaffold to create potent and selective inhibitors of various enzymes. mdpi.com

One prominent area of research is the design of carbonic anhydrase (CA) inhibitors. mdpi.com Novel coumarin (B35378) and sulfonamide derivatives linked to a triazolyl pyridine (B92270) moiety have been designed and synthesized, showing high, nanomolar inhibitory activity against tumor-associated hCA isoforms IX and XII. mdpi.com Molecular docking studies revealed that the triazolyl nitrogen atoms can form crucial interactions, such as hydrogen bonds or coordination with the zinc ion in the enzyme's active site, enhancing binding affinity and selectivity. mdpi.com

Similarly, azinane-triazole based derivatives have been rationally designed and evaluated as inhibitors for enzymes implicated in neurodegenerative diseases and diabetes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.gov Structure-activity relationship (SAR) studies of these compounds help to identify which structural modifications lead to improved potency and selectivity. researchgate.netpensoft.net For instance, the synthesis of novel 1,2,4-triazole (B32235) derivatives incorporating a mefenamic acid moiety resulted in compounds with potent cytotoxicity against cancer cell lines, with the lead compound acting via inhibition of the EGFR tyrosine kinase. pensoft.net The design process often involves linking known bioactive fragments via the triazole ring, creating hybrid molecules with enhanced or novel activities. ijprajournal.com

Table 3: Rationally Designed Bioactive Scaffolds
Target Enzyme/ProcessDesigned ScaffoldKey Design Principle / SAR FindingReference
Carbonic Anhydrase (hCA IX, XII)Sulfonamide/Coumarin-Triazolyl-PyridineTriazole nitrogen interacts with active site zinc; scaffold provides selectivity for tumor-associated isoforms. mdpi.com
Cholinesterases (AChE, BChE)Azinane-Triazole DerivativesCombining bioactive functionalities into a single unit to enhance inhibition potential. nih.gov
EGFR Tyrosine Kinase1,2,4-Triazole-Mefenamic Acid HybridsHybridization of NSAID and triazole moieties leads to potent and selective anti-proliferative activity. pensoft.net
α-AmylaseSubstituted 1,2,4-Triazole DerivativesSpecific hydrophobic groups on the triazole ring lead to strong, uncompetitive inhibition. researchgate.net

Development of Next-Generation this compound Materials and Catalysts

The unique coordination properties of the triazole ring make it an excellent building block for advanced materials, including coordination polymers, metal-organic frameworks (MOFs), and functional polymers. mdpi.commdpi.com Research in this area focuses on creating materials with tailored properties for applications in catalysis, sensing, and separation.

Bifunctional 1,2,4-triazole-carboxylate ligands, such as 1,2,4-triazol-4-yl-acetic acid, have been used to construct copper(II)-based MOFs. acs.orgresearchgate.net These materials can form complex 2D or 3D networks with significant solvent-accessible volume, making them promising for gas storage and separation. acs.org The synthesis of such materials often occurs in solvents like acetonitrile, which can also act as a labile ancillary ligand in the resulting metal complexes. rsc.orgrsc.orggoogle.com

In catalysis, triazolyl-containing ligands are highly effective in stabilizing catalytically active metal centers. Tris(triazolyl)methanol derivatives, for example, serve as accelerating ligands for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. rsc.orgrsc.org The complexation of triazole 3 with copper(II) chloride in hot acetonitrile readily affords crystalline complexes, demonstrating the utility of this solvent system in catalyst preparation. mdpi.com

Furthermore, triazole-functionalized polymers are being developed for novel applications. Poly(styrene-block-lactic acid) (PS-b-PLA) copolymers with a triazole ring at the junction between blocks have been synthesized via 'click' chemistry. mdpi.com After selective removal of the PLA block, a porous polystyrene matrix is formed where the triazole groups are available for further functionalization or for their inherent metal-binding capabilities. mdpi.com Additionally, 1,2,4-triazolium-based poly(ionic liquid)s have been synthesized and shown to exhibit thermal responsiveness (UCST or LCST behavior) in organic solvents, which can be exploited for applications like dye extraction or the creation of smart switches. acs.org

Table 4: this compound Based Materials and Catalysts
Material/Catalyst TypeRole of this compound ComponentApplication/PropertyReference
Metal-Organic Frameworks (MOFs)Bifunctional ligand (e.g., 1,2,4-triazol-4-yl-acetic acid) linking metal clusters.Porous materials for gas storage; Magnetic materials. acs.orgresearchgate.net
Cu(I) CatalystsTris(triazolyl)methanol ligands stabilize the Cu(I) center.Acceleration of CuAAC "click" reactions. rsc.orgrsc.org
Functional Porous PolymersTriazole ring serves as a junction in block copolymers (PS-b-PLA).Porous membranes with metal-binding sites. mdpi.com
Poly(ionic liquid)s1,2,4-Triazolium cation forms the polymer backbone.Thermally responsive materials for smart switches and separation. acs.org

Q & A

Q. What strategies resolve contradictions in experimental data related to this compound’s biological activity?

  • Methodological Answer : Contradictions in bioactivity data (e.g., IC₅₀ variability) require rigorous statistical analysis (ANOVA, t-tests) and replication under controlled conditions. Meta-analyses of dose-response curves and pharmacokinetic parameters (e.g., LogP, bioavailability) can identify confounding variables like solvent polarity or assay interference . Cross-disciplinary collaboration with pharmacologists ensures biological relevance.

Q. How can isotopic labeling (e.g., ¹⁵N, ¹³C) elucidate reaction mechanisms in this compound systems?

  • Methodological Answer : Isotopic labeling of the triazole ring or nitrile group enables tracking via NMR or MS. For instance, ¹⁵N-labeled triazole derivatives clarify whether cycloaddition reactions proceed via concerted or stepwise mechanisms. Kinetic isotope effects (KIE) further distinguish between SN1/SN2 pathways in nucleophilic substitutions .

Data Presentation and Analysis

Q. What are best practices for documenting this compound experimental procedures and results?

  • Methodological Answer : Lab reports must include raw spectral data (e.g., NMR peak integrals, IR spectra), reaction yields, and error margins. Tables should compare substituent effects on melting points or solubility. For example:
DerivativeSubstituentYield (%)Melting Point (°C)
7a-OCH₃85145–147
7b-NO₂72162–164

Discussions must contextualize anomalies (e.g., lower yields for electron-deficient aldehydes) and propose mechanistic hypotheses .

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